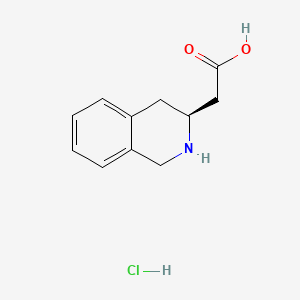
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives involves multiple methodologies, including the Pictet-Spengler reaction, which is a key strategy for constructing the tetrahydroisoquinoline scaffold. For instance, a synthesis route for 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines has been achieved using titanium(IV) isopropoxide and acetic-formic anhydride, indicating a versatile approach to accessing varied derivatives of tetrahydroisoquinoline (Horiguchi et al., 2002).
Molecular Structure Analysis
Structural investigations of tetrahydroisoquinoline derivatives reveal a diverse range of molecular architectures. The molecular structure is characterized by nuclear magnetic resonance (NMR) and X-ray crystallography, providing insight into the compound's conformation and stereochemistry. For example, structural characterization of certain tetrahydroisoquinoline derivatives using X-ray diffraction analysis has been reported, offering detailed insights into their molecular arrangements (Marae et al., 2021).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, including cyclizations and nucleophilic substitutions, which are pivotal for the synthesis of complex molecules. For instance, the reaction with dichlorocarbene showcases the reactivity of substituted dihydroisoquinolines, leading to the formation of novel structures (Khlebnikov et al., 1990).
Physical Properties Analysis
The physical properties of "(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride" and related derivatives, such as solubility, melting point, and crystalline form, are critical for their application in synthesis and drug formulation. These properties are determined using various analytical techniques, including thermal analysis and solubility studies.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and its potential applications. Studies on the reactivity of tetrahydroisoquinoline derivatives with bases and other nucleophiles provide valuable information on their chemical behavior and potential for further functionalization (Sirakanyan et al., 2015).
科学的研究の応用
Chemical Transformations and Synthesis
The compound (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is involved in various chemical transformations, indicating its importance in synthetic chemistry. For instance, the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines leads to the formation of gem-dichloroazirino[2,1-a]isoquinolines, which are convertible to 3-benzazepinones upon hydrolysis. Such reactions are significant for the synthesis of complex heterocyclic structures, showcasing the compound's utility in generating biologically active molecules (Khlebnikov et al., 1990). Furthermore, the acetic acid-promoted redox annulations involving dual C–H bond functionalization demonstrate the compound's versatility in facilitating bond formations, crucial for the construction of diverse molecular architectures (Zhengbo Zhu & D. Seidel, 2017).
Enzymatic Resolutions and Kinetic Studies
The compound has been utilized in studies focusing on enzyme-catalyzed reactions, such as the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. This involves the use of Burkholderia cepacia lipase for enantioselective hydrolysis, highlighting the compound's relevance in chiral synthesis and the preparation of enantiomerically pure substances. The impact of solvent and water content on reactivity and enantioselectivity in these reactions emphasizes the compound's applicability in fine-tuning reaction conditions for optimal outcomes (Tihamér A. Paál et al., 2008).
Material Synthesis and Application
In material science, the compound serves as a precursor for synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are explored as potential positron emission tomography (PET) ligands, illustrating the compound's contribution to advancements in medical imaging technologies. The synthesis and characterization of these derivatives underscore the role of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride in developing tools for diagnosing and studying brain diseases (Mingzhang Gao et al., 2006).
特性
IUPAC Name |
2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPWAIQEURSFY-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

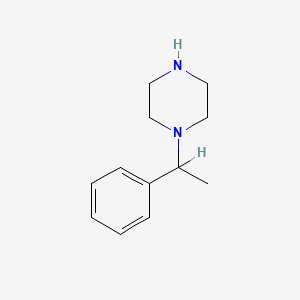
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)
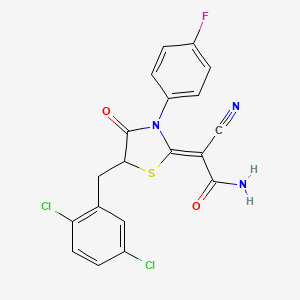
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)
![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)
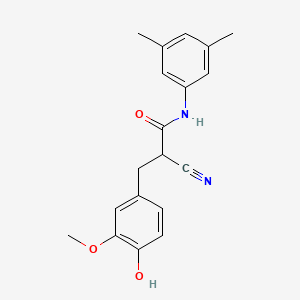
![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)
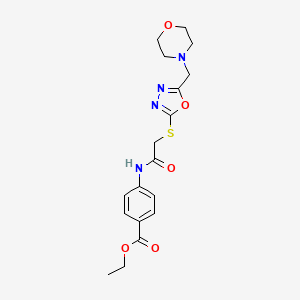

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)